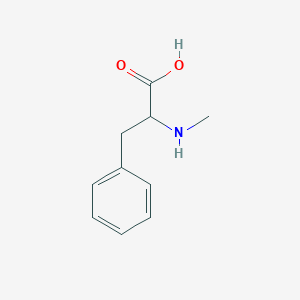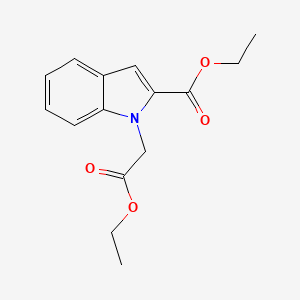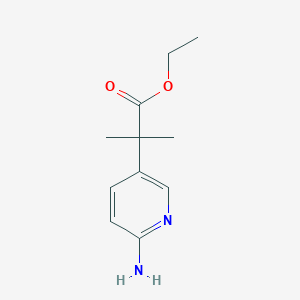
Methyl 2-(3,4-diaminophenyl)acetate
Descripción general
Descripción
Synthesis Analysis
Methyl 2-(3,4-diaminophenyl)acetate is involved in various synthesis processes and chemical reactions. For instance, it has been used in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through a Grignard reaction, showcasing its potential in organic synthesis experiments. Additionally, the compound plays a role in the synthesis of various derivatives with potential biological activity.Molecular Structure Analysis
The molecular formula of this compound is C9H12N2O2. The molecular weight is 180.20 g/mol.Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the polycondensation of 2-hydroxymethylthiophene and its acetate, facilitating the creation of polymers with specific structural and kinetic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.20 g/mol. The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2-(3,4-diaminophenyl)acetate is involved in various synthesis processes and chemical reactions. For instance, it has been used in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through a Grignard reaction, showcasing its potential in organic synthesis experiments and enhancing students' interest in scientific research and experimental skills (W. Min, 2015). Additionally, the compound plays a role in the synthesis of various derivatives with potential biological activity, such as the creation of substituted methylamines, ethylamines, and acetic acids (C. Beaton, N. Chapman, K. Clarke, J. Willis, 1976).
Polymer Science
In the field of polymer science, this compound contributes to the development of novel materials. It has been used in the polycondensation of 2-hydroxymethylthiophene and its acetate, facilitating the creation of polymers with specific structural and kinetic properties (P. Stagnaro, G. Costa, A. Gandini, 2001).
Medicinal Chemistry
In medicinal chemistry, this compound is involved in the synthesis of important intermediates. For instance, it has been used in the preparation of Clopidogrel bisulfate, a critical intermediate in the synthesis of an important antiplatelet medication (Hu Jia-peng, 2012). Moreover, it plays a role in the total synthesis of (-)-lasubine II, demonstrating its utility in creating complex organic molecules (T. G. Back, Michael D. Hamilton, 2002).
Mecanismo De Acción
While the specific mechanism of action for Methyl 2-(3,4-diaminophenyl)acetate is not mentioned in the search results, it is known to be involved in the synthesis of important intermediates in medicinal chemistry.
Safety and Hazards
The safety data sheet indicates that Methyl 2-(3,4-diaminophenyl)acetate may be harmful if swallowed, causes serious eye irritation, and may be harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing protective clothing and eye protection .
Propiedades
IUPAC Name |
methyl 2-(3,4-diaminophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKOTPCYHGEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3255572.png)


![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3255595.png)





![1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol](/img/structure/B3255634.png)
![2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255659.png)
